Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate
Description
Properties
IUPAC Name |
methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-10(20)11-3-5-14(6-4-11)18-16(21)12-7-13(17(22)25-2)9-15(8-12)19(23)24/h3-9H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXWZLSHRKCJOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl benzoate followed by the introduction of the acetylphenyl and carbamoyl groups through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The carbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of functionalized benzoates.
Scientific Research Applications
Therapeutic Applications
1.1 Anti-inflammatory Properties
Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate exhibits anti-inflammatory effects by modulating immune responses. It has been studied for its ability to inhibit the activation of T-cells, which is crucial in inflammatory diseases such as asthma, chronic bronchitis, and rheumatoid arthritis. The compound selectively inhibits phosphodiesterase 7 (PDE7), leading to increased cellular cAMP levels, which helps reduce inflammation .
1.2 Anticancer Activity
Recent studies have indicated that derivatives of this compound can exhibit anticancer properties. The structural modifications enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds similar to this compound have shown promising results in targeting specific cancer pathways .
1.3 Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Research indicates that it can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate with structurally related derivatives, focusing on substituent effects, physical properties, and spectral characteristics.
Table 1: Comparative Analysis of Methyl Benzoate Derivatives
Key Observations:
Structural Variations and Electronic Effects: The 4-acetylphenyl carbamoyl group in the target compound introduces strong electron-withdrawing effects due to the acetyl (-COCH₃) and nitro (-NO₂) groups. This contrasts with 4-butylphenyl (), which adds hydrophobicity but lacks electronic modulation, and 4-chlorophenyl (), which combines moderate electron withdrawal with steric bulk.
Thermal Stability :
- The triazolo-pyrimidine derivative 2e () exhibits a higher melting point (~230°C) compared to simpler benzoates, likely due to its fused heterocyclic core. The target compound’s melting point is unreported but may align with analogs in (e.g., ~200–250°C).
Spectroscopic Profiles :
- Mass Spectrometry : The triazolo-pyrimidine derivative 2e () shows a prominent [M+H]⁺ peak at m/z 522.24, consistent with its higher molecular weight. Simpler benzoates (e.g., ) display lower m/z values (~200–350).
- LogP and PSA : Methyl 3-(hydroxymethyl)-5-nitrobenzoate () has a LogP of 1.40 and PSA of 92.35, indicating moderate lipophilicity and high polarity. The target compound’s LogP is likely higher due to the acetylphenyl group.
Synthetic Relevance :
- The carbamoyl linkage in the target compound is synthetically accessible via coupling reactions (e.g., ), similar to methods used for triazolo-pyrimidine derivatives. Substituents like acetyl or nitro may require protection/deprotection strategies during synthesis.
Research Implications
- Medicinal Chemistry : The acetylphenyl carbamoyl group may enhance target binding in enzyme inhibitors (e.g., kinase or protease inhibitors), as seen in triazolo-pyrimidine derivatives ().
- Material Science : Nitro and acetyl groups could stabilize charge-transfer complexes, suggesting applications in optoelectronics.
- Toxicity and Solubility : The hydroxymethyl variant () offers improved aqueous solubility compared to the acetylated target compound, which may be critical for drug delivery.
Biological Activity
Overview
Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 300.31 g/mol
- CAS Number : [insert CAS number if available]
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various synthesized compounds, it was found to be effective against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promise for use in treating bacterial infections.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vivo studies demonstrated that it significantly reduced carrageenan-induced paw edema in rats, suggesting a potential mechanism for reducing inflammation through inhibition of pro-inflammatory cytokines.
- Reduction in Edema : 45.77% compared to control group.
- Mechanism : The compound likely interacts with cyclooxygenase (COX) enzymes, inhibiting their activity and thereby reducing the production of inflammatory mediators.
The biological activity of this compound is attributed to its ability to form stable complexes with target proteins. Molecular docking studies suggest that the compound binds to the active sites of COX-1 and COX-2 enzymes through hydrogen bonding and hydrophobic interactions.
Key Interactions
- COX-1 and COX-2 Binding : The compound forms π–sulfur interactions with phenylalanine residues in the active site.
- Hydrophobic Interactions : Notable interactions with valine and leucine residues enhance binding affinity.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
-
Study on Inflammatory Response :
- Conducted on rats, this study assessed the anti-inflammatory properties through paw edema models.
- Results indicated a significant reduction in inflammation markers.
-
Antimicrobial Efficacy Study :
- A comparative analysis against standard antibiotics showed that this compound had lower MIC values against certain pathogens, indicating its potential as an alternative therapeutic agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
-
Step 1 : Nitration of a benzoic acid derivative to introduce the nitro group at position 5.
-
Step 2 : Coupling the 4-acetylphenylcarbamoyl group via a carbodiimide-mediated reaction (e.g., EDC/HOBt) to the benzoate intermediate.
-
Step 3 : Methyl esterification using methanol under acidic or basic conditions.
-
Optimization : Temperature control (e.g., 60–110°C for coupling reactions) and catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling (if applicable) significantly impact yield . Purification via column chromatography or recrystallization is critical for isolating high-purity product .
- Data Table :
| Reaction Step | Key Conditions | Yield Range |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 26–35% |
| Carbamoylation | EDC/HOBt, RT | 55–87% |
| Esterification | SOCl₂/MeOH, 60°C | 88–99% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Methyl ester (δ ~3.8–3.9 ppm, singlet).
- Aromatic protons (δ 7.5–8.5 ppm, split patterns depend on substitution).
- Acetyl group (δ ~2.6 ppm for CH₃, δ ~168–170 ppm for carbonyl in ¹³C NMR).
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ should match the theoretical molecular weight (C₁₇H₁₄N₂O₆: 342.3 g/mol). LCMS retention time (~1.25 min under SQD-FA05 conditions) aids purity assessment .
- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and carbamoyl (1650–1700 cm⁻¹) groups .
Q. How does the nitro group at position 5 influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The electron-withdrawing nitro group activates the benzene ring for NAS at meta/para positions. Reactivity can be tested by:
- Substitution with amines : Monitor using TLC or HPLC to track displacement of nitro groups.
- Reduction of nitro to amine : Use catalytic hydrogenation (H₂/Pd-C) or Zn/HCl to generate intermediates for further functionalization .
Advanced Research Questions
Q. What strategies can resolve contradictory data regarding the biological activity of this compound across different studies?
- Methodological Answer : Contradictions may arise from assay conditions or impurities. Solutions include:
- Standardized assays : Use cell lines with consistent passage numbers (e.g., HEK293 or HeLa) and control for solvent effects (DMSO ≤0.1%).
- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to validate potency .
Q. How can computational modeling predict the interaction between this compound and specific enzymatic targets (e.g., kinases)?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model binding to active sites (e.g., ATP-binding pockets in kinases).
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR analysis : Corrogate substituent effects (e.g., nitro vs. acetyl) on inhibitory activity .
Q. What are the challenges in achieving regioselective functionalization of the benzoate ring, and how can they be addressed?
- Methodological Answer : Competing reactivity at positions 3, 4, and 5 due to directing groups:
- Protecting groups : Temporarily block the acetylphenylcarbamoyl moiety during nitration or halogenation.
- Directed ortho-metalation : Use lithium bases to direct substitution to specific positions .
- Electrophilic aromatic substitution (EAS) : Optimize reaction conditions (e.g., solvent polarity, Lewis acids) to favor desired regiochemistry .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported melting points or solubility profiles?
- Methodological Answer :
- Reproducibility checks : Verify purity via HPLC (>95%) and crystallize under controlled conditions (e.g., slow evaporation from ethanol).
- Thermogravimetric analysis (TGA) : Confirm decomposition vs. melting points.
- Solvent screening : Test solubility in DMSO, DMF, and THF using nephelometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
